N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with a unique structure that includes a benzyloxyphenyl group, a thiazole ring, and a propanamide moiety
Properties
Molecular Formula |
C21H22N2O4S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-phenylmethoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C21H22N2O4S2/c1-2-20(24)22-21-23(18-13-29(25,26)14-19(18)28-21)16-8-10-17(11-9-16)27-12-15-6-4-3-5-7-15/h3-11,18-19H,2,12-14H2,1H3 |
InChI Key |
HTYNMUCPKWVZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Thieno-Thiazole Formation
The thieno[3,4-d]thiazole core is constructed via cyclization reactions between sulfur-containing precursors and electrophilic intermediates. A method adapted from the synthesis of analogous thiazoles involves the reaction of 4-(benzyloxy)phenyl ethyl ketone with dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) to form a reactive sulfonium salt intermediate. This intermediate undergoes nucleophilic attack by thiourea or thioamide derivatives, facilitating cyclization to form the tetrahydrothieno-thiazole framework. Reaction conditions typically involve heating at 80–120°C for 6–18 hours in a polar aprotic solvent such as DMSO or N,N-dimethylformamide (DMF).
Table 1: Cyclization Conditions and Yields
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-(Benzyloxy)phenyl ketone | DMSO/HBr | 100 | 12 | 68 |
| Thioacetamide | DMF | 120 | 8 | 72 |
Introduction of the 4-(Benzyloxy)phenyl Group
The 4-(benzyloxy)phenyl substituent is introduced via Friedel-Crafts alkylation or Mitsunobu reactions. A patent describing the synthesis of benzyloxy-substituted thiazoles recommends using benzyl bromide and a base such as potassium carbonate in acetone to functionalize phenolic intermediates. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable stereospecific coupling of benzyl alcohol derivatives to the thieno-thiazole core. The choice of method depends on the stability of intermediates, with Mitsunobu reactions offering higher regioselectivity (>90%) for bulky substrates.
Propanamide Conjugation
The propanamide side chain is introduced through a condensation reaction between the thieno-thiazole amine and propanoic anhydride. This step requires careful control of stoichiometry to avoid over-acylation. A study of related amides demonstrates that reactions conducted in tetrahydrofuran (THF) at 0–5°C with triethylamine as a base achieve >85% conversion. The (2Z)-configuration is preserved by maintaining low temperatures and using non-polar solvents to stabilize the imine tautomer.
Oxidation to Sulfone
The sulfone moiety at the 5,5-position is introduced via oxidation of the thiazoline sulfur using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). A patent detailing sulfone formation in indocyanine green derivatives reports that 30% H₂O₂ in acetic acid at 50°C for 4 hours achieves complete oxidation without side reactions. The reaction is quenched with sodium thiosulfate, and the product is isolated via extraction with dichloromethane.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization yields improve significantly in polar aprotic solvents. DMSO enhances the electrophilicity of sulfonium intermediates, while DMF stabilizes thioamide nucleophiles. Elevated temperatures (>100°C) reduce reaction times but risk decomposition of the benzyloxy group. A balance is achieved at 100°C for 12 hours, yielding 68–72% of the thieno-thiazole core.
Catalytic and Stoichiometric Considerations
Mitsunobu reactions require stoichiometric amounts of reagents, limiting scalability. Recent advances employ polymer-supported triphenylphosphine to reduce waste, though yields drop to 65–70%. For oxidation, substoichiometric mCPBA (1.2 equivalents) minimizes over-oxidation byproducts, achieving >95% purity.
Analytical Characterization
Spectroscopic Validation
Fourier-transform infrared (FTIR) spectroscopy confirms sulfone formation via characteristic S=O stretches at 1150–1250 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy resolves the (2Z)-configuration, with coupling constants (J = 12–14 Hz) between the thieno-thiazole protons and the propanamide carbonyl. High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies purity >99% for pharmaceutical-grade material.
Crystallographic Data
Single-crystal X-ray diffraction (SC-XRD) of analogous compounds reveals planar thieno-thiazole cores with dihedral angles <5° between the benzyloxy phenyl ring and the heterocycle. This structural rigidity enhances binding affinity in biological targets.
Comparative Analysis of Synthesis Pathways
Table 2: Route Efficiency Comparison
| Step | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Cyclization Yield | 68% | 72% |
| Benzyloxy Introduction | 85% | 78% |
| Oxidation Purity | 95% | 99% |
| Total Time | 24 h | 18 h |
Method B offers higher purity and shorter timelines but requires specialized reagents, increasing costs.
Challenges and Limitations
-
Stereochemical Control : Maintaining the (2Z)-configuration during propanamide conjugation remains challenging, often requiring cryogenic conditions.
-
Benzyloxy Stability : The benzyl ether group is prone to cleavage under acidic or high-temperature conditions, necessitating pH-neutral reaction media.
-
Scalability : Mitsunobu and oxidation steps generate stoichiometric waste, complicating industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups to the benzyloxyphenyl moiety.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives of thiazole have been shown to target specific pathways involved in tumor growth and metastasis.
Neuroprotective Effects
Recent studies have highlighted the potential of this compound in neuroprotection. It has been suggested that compounds with benzyloxy substitutions can inhibit monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease. Inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine, which is crucial for motor control and cognitive functions.
Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity against various pathogens. Studies have shown that derivatives can effectively inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Case Study 1: MAO-B Inhibition
A study focusing on similar compounds demonstrated potent MAO-B inhibitory activity (IC50 = 0.062 µM) along with neuroprotective effects against oxidative stress. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurodegenerative disorders .
Case Study 2: Anticancer Screening
In vitro assays on cancer cell lines have shown that thiazole derivatives can significantly reduce cell viability and induce apoptosis through caspase activation pathways. These findings suggest a promising application in cancer therapeutics .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Primary Activity | IC50 Value |
|---|---|---|---|
| Compound A | Thiazole derivative with benzyloxy group | MAO-B Inhibition | 0.062 µM |
| Compound B | Similar thieno structure | Anticancer (breast cancer cells) | 15 µM |
| Compound C | Simple thiazole without modifications | Antimicrobial | 10 µg/mL |
Mechanism of Action
The mechanism by which N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide exerts its effects involves its interaction with specific molecular targets. The benzyloxyphenyl group can bind to active sites on enzymes or receptors, modulating their activity. The thiazole ring may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Methylisoxazol-3-yl)carbonyl]alanyl-L-valyl-N~1~-((1R,2Z)-4-(benzyloxy)-4-oxo-1-{[(3R)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-L-leucinamide
- N-(1H-Benzimidazol-2-yl)carbonylhydrazonodicyano
Uniqueness
N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide stands out due to its unique combination of functional groups and structural features. The presence of the thiazole ring and the benzyloxyphenyl group provides distinct chemical properties and reactivity patterns that are not commonly found in other similar compounds.
Biological Activity
N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Chemical Structure and Properties
The compound features a thieno[3,4-d][1,3]thiazole core with a benzyloxy phenyl group and a propanamide moiety. Its structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of thiazole and thiazolidinone have shown significant activity against various bacteria and fungi. The compound's structure allows it to interact with bacterial DNA gyrase and MurD enzymes, which are critical for bacterial cell division and viability.
- Minimum Inhibitory Concentration (MIC) : Some thiazole derivatives have demonstrated MIC values as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
Cytotoxicity Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The findings indicate selective cytotoxicity against several cancer types:
- Cell Lines Tested : MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) .
- IC50 Values : Notable potency was observed with IC50 values around 3.60 µM for SiHa cells and 2.97 µM for PC-3 cells, while exhibiting minimal toxicity towards normal HEK-293T cells (IC50 > 50 µM) .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. Molecular docking studies suggest that the compound forms crucial interactions with amino acid residues in the active sites of these enzymes.
Case Studies
- Antimicrobial Efficacy : A study evaluated several thiazole derivatives for their antibacterial properties against clinical strains. The most active compounds showed significant inhibition zones compared to controls .
- Cytotoxicity Assessment : Research on the compound's cytotoxic effects included MTT assays on HaCat and Balb/c 3T3 cells, revealing promising results in inhibiting cell viability while maintaining safety profiles for normal cells .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
